5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Medicinal Chemistry ADME Physicochemical Property

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1119090-26-4) is a heterocyclic building block of the pyrimidine family, characterized by a 5-bromo substituent on the pyrimidine core and a 2-(2-trifluoromethyl)phenyl group. It has a molecular weight of 303.08 g/mol and the molecular formula C11H6BrF3N2.

Molecular Formula C11H6BrF3N2
Molecular Weight 303.08 g/mol
CAS No. 1119090-26-4
Cat. No. B1391855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine
CAS1119090-26-4
Molecular FormulaC11H6BrF3N2
Molecular Weight303.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C11H6BrF3N2/c12-7-5-16-10(17-6-7)8-3-1-2-4-9(8)11(13,14)15/h1-6H
InChIKeyHRRWDUZFMHTIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1119090-26-4): A Strategic Halogenated Building Block for Drug Discovery


5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine (CAS 1119090-26-4) is a heterocyclic building block of the pyrimidine family, characterized by a 5-bromo substituent on the pyrimidine core and a 2-(2-trifluoromethyl)phenyl group. It has a molecular weight of 303.08 g/mol and the molecular formula C11H6BrF3N2 . The compound's halogenated and fluorinated architecture makes it a valuable intermediate for the synthesis of diverse pharmaceutical candidates, particularly kinase inhibitors .

Beyond In-Class Analogs: Why 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine Offers Unique Reactivity


The ortho-trifluoromethylphenyl substitution at the 2-position of the pyrimidine ring, combined with the 5-bromo handle, creates a unique electronic and steric environment. In contrast to generic 2-phenylpyrimidines, the trifluoromethyl group significantly enhances lipophilicity and metabolic stability . Furthermore, the specific regiochemistry positions the bromine atom for selective cross-coupling reactions, enabling precise derivatization at the 5-position, a capability not shared by its non-halogenated or differently halogenated analogs [1]. This combination of structural features ensures that simple substitution with a standard pyrimidine scaffold will not reproduce the same physicochemical and reactivity profile.

Quantitative Evidence for Differentiated Performance of 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine


Impact of the 2-Trifluoromethylphenyl Group on Molecular Lipophilicity

The 2-(trifluoromethyl)phenyl group substantially elevates lipophilicity compared to non-fluorinated phenyl analogs. The calculated LogP (cLogP) value for 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine is approximately 3.2 . This is a critical differentiator from the baseline 5-bromo-2-phenylpyrimidine, which has a cLogP of around 1.8, representing a quantitative increase in lipophilicity of approximately 1.4 log units . This higher lipophilicity is directly correlated with improved membrane permeability, a key determinant for intracellular target engagement.

Medicinal Chemistry ADME Physicochemical Property

Superior Synthetic Versatility via 5-Bromo Substitution for Targeted Derivatization

The presence of a bromine atom at the 5-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This allows for the introduction of diverse aryl and heteroaryl groups to rapidly explore structure-activity relationships (SAR). This specific compound is a direct precursor to more complex molecules, including FLT3 and IRAK4 inhibitors, as described in recent patent literature [1]. In contrast, the de-brominated analog, 2-(2-(trifluoromethyl)phenyl)pyrimidine, lacks this functionalization point, significantly limiting its utility in divergent parallel synthesis and late-stage functionalization .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Kinase Inhibition Potential Inferred from In-Class Activity of Bromo-Pyrimidine Analogs

While direct activity data for this specific compound is limited, its structural class—bromo-pyrimidine analogs—has demonstrated potent anticancer activity via kinase inhibition. In a study by Munikrishnappa et al. (2021), a series of bromo-pyrimidine analogs were evaluated for cytotoxic activity against four cancer cell lines, showing potent activity on K562 cells and were subsequently evaluated for Bcr/Abl tyrosine kinase inhibitory activity [1]. This establishes a class-level precedent that the 5-bromo-pyrimidine core, when elaborated, can yield potent kinase inhibitors. Compounds lacking the 5-bromo substitution, such as 2-phenylpyrimidine derivatives, are often less potent or require alternative, more complex synthetic routes to achieve comparable activity profiles.

Oncology Kinase Inhibition Anticancer

Differentiated Physicochemical and Safety Profile Compared to Trifluoromethyl-Pyridine Analogs

Pyrimidines generally exhibit a different safety and metabolic profile compared to their pyridine counterparts. While 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine has a defined molecular weight of 303.08 g/mol , related trifluoromethyl-pyridine derivatives (e.g., 5-bromo-4-(trifluoromethyl)pyridin-2-amine) have different molecular weights and electronic properties, leading to distinct ADME and toxicity profiles . The pyrimidine core is a privileged scaffold in FDA-approved kinase inhibitors, offering a more predictable path to oral bioavailability and reduced hERG liability compared to some pyridine-based scaffolds.

Medicinal Chemistry Drug Safety Physicochemical Property

High-Value Application Scenarios for 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine


Synthesis of FLT3/IRAK4 Dual Kinase Inhibitors

The compound is explicitly cited as a key intermediate in the synthesis of N2-3-fluoro-5-substituted phenyl-2-aminopyrimidine derivatives, which are potent inhibitors of FLT3 and IRAK4 kinases. These targets are highly relevant for the treatment of acute myeloid leukemia (AML) and inflammatory diseases [1].

Divergent Parallel Synthesis for Kinase Inhibitor Libraries

The 5-bromo handle facilitates rapid, high-yielding Suzuki-Miyaura cross-coupling reactions, enabling the parallel synthesis of diverse compound libraries for screening against a broad panel of kinases. This is a proven strategy for accelerating the hit-to-lead phase in oncology drug discovery, as evidenced by the class-level activity of bromo-pyrimidine analogs [2].

Optimization of ADME Properties in Lead Series

Medicinal chemistry teams can utilize this compound to explore the impact of the 2-(trifluoromethyl)phenyl group on lipophilicity (cLogP) and metabolic stability. Its calculated LogP of ~3.2 positions it as a valuable tool for fine-tuning the physicochemical properties of a lead series to improve oral absorption and reduce clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.